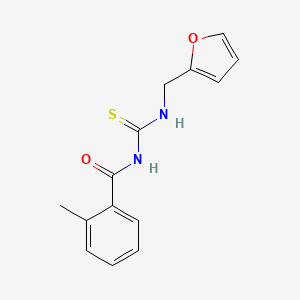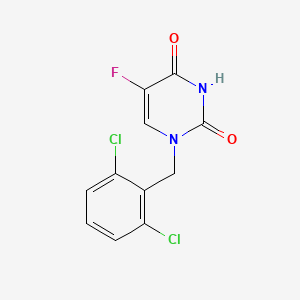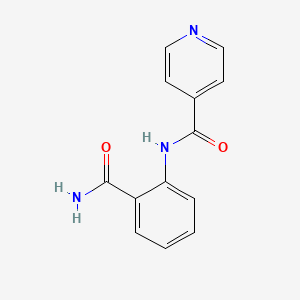![molecular formula C16H16N4O B5555614 6-AMINO-3-METHYL-4-PHENETHYL-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B5555614.png)
6-AMINO-3-METHYL-4-PHENETHYL-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-AMINO-3-METHYL-4-PHENETHYL-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a useful research compound. Its molecular formula is C16H16N4O and its molecular weight is 280.32 g/mol. The purity is usually 95%.
The exact mass of the compound 6-amino-3-methyl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is 280.13241115 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
A notable application of pyranopyrazole derivatives is in the field of corrosion inhibition. These compounds have been investigated for their effectiveness in protecting mild steel in corrosive environments. For instance, studies have shown that these derivatives exhibit high corrosion inhibition efficiency, which increases with the concentration of the inhibitor. Their adsorption on the mild steel surface follows the Langmuir adsorption isotherm, indicating a strong and efficient inhibition mechanism through the formation of a protective layer on the metal surface. These findings are crucial for industries dealing with metal preservation and anti-corrosion treatments (Yadav et al., 2016).
Antimicrobial and Antiviral Activities
Pyranopyrazole derivatives have also been synthesized and evaluated for their antimicrobial and antiviral properties. Certain derivatives have shown promising results against various pathogens, including bacteria and viruses. This application is particularly relevant in the development of new therapeutic agents, offering a new avenue for the treatment of infectious diseases. The exploration of these compounds in antiviral evaluation against specific viruses such as Herpes Simplex Virus type-1 (HSV-1) underscores their potential in antiviral therapy (Shamroukh et al., 2007).
Anticancer Activity
Another significant area of research is the evaluation of pyranopyrazole derivatives for their anticancer activities. Studies have identified certain derivatives with potential anti-tumor properties through various mechanisms, including blocking the cell cycle through a P53-independent pathway. Such findings are instrumental in cancer research, offering insights into novel therapeutic strategies for cancer treatment. The nanoformulation of these compounds to improve physiochemical and release profiles further highlights their potential in biomedical applications (Sun et al., 2019).
Green Synthesis Methods
The compound and its derivatives are also pivotal in the development of green synthesis methods. Sodium ascorbate, for instance, has been used as a catalyst in the synthesis of densely functionalized pyrazoles, demonstrating the compound's versatility in eco-friendly chemical synthesis. This approach aligns with the growing emphasis on sustainable and environmentally benign chemical processes, showcasing the compound's role in advancing green chemistry (Kiyani & Bamdad, 2018).
作用機序
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Pyrazole derivatives have been shown to interact with various biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Pyrazole derivatives are generally known for their good absorption and distribution profiles, as well as their metabolic stability .
Result of Action
Based on the known activities of similar pyrazole derivatives, it could potentially exhibit anti-inflammatory, antitumor, or antimicrobial effects .
特性
IUPAC Name |
6-amino-3-methyl-4-(2-phenylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-14-12(8-7-11-5-3-2-4-6-11)13(9-17)15(18)21-16(14)20-19-10/h2-6,12H,7-8,18H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUJSCJUGNRNCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-dimethyl-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5555535.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5555553.png)
![2-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5555556.png)


![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5555580.png)
![N-[(3S,4R)-3-benzyl-1-methylpiperidin-4-yl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5555590.png)


![11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5555617.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B5555625.png)


